

Thiazolyl Blue (MTT): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Thiazolyl Blue

Cat. No.: B1676488

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Thiazolyl Blue**, commonly known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This colorimetric agent is a cornerstone in cell biology and toxicology for assessing cell viability, proliferation, and cytotoxicity.

Chemical Properties and Structure

Thiazolyl Blue is a yellow, water-soluble tetrazolium salt.^[1] Its positive charge allows it to readily cross the plasma membrane of viable cells.^{[2][3]} The core of its utility lies in its reduction by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.^[4] This enzymatic reaction converts the yellow MTT into a purple, water-insoluble formazan product.^[2] The amount of formazan produced is directly proportional to the number of viable cells.^[2]

The chemical structures of **Thiazolyl Blue** (MTT) and its resulting formazan are crucial to understanding its function.

Caption: Chemical structure of **Thiazolyl Blue** (MTT).

Caption: Chemical structure of the purple MTT formazan product.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Thiazolyl Blue** (MTT) and its formazan product.

Table 1: Physicochemical Properties of **Thiazolyl Blue** (MTT)

Property	Value	References
Molecular Formula	C ₁₈ H ₁₆ BrN ₅ S	[5]
Molecular Weight	414.32 g/mol	[5]
Appearance	Dark yellow powder	[6]
Melting Point	195 °C (decomposes)	[6][7]
Solubility		
Water	5 mg/mL	[6]
Ethanol	20 mg/mL	[2][6]
2-Methoxyethanol	20 mg/mL	[6]
DMSO	21 mg/mL	[8]
Storage Temperature	2-8°C	[6][7]

Table 2: Spectral Properties

Compound	Absorbance Maximum (λ _{max})	Solvent	References
Thiazolyl Blue (MTT)	243 nm	Water	[9]
MTT Formazan	550 - 600 nm	Solubilized	[4]

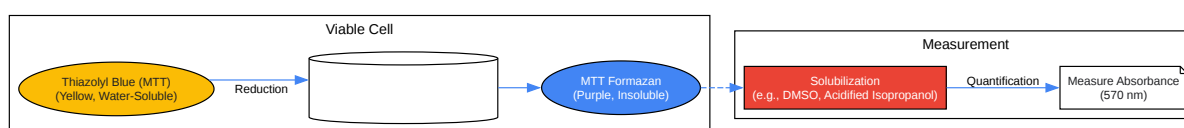
The MTT Assay: A Method for Measuring Cell Viability

The MTT assay is a widely used colorimetric method to determine the number of viable cells in a sample. It is frequently employed in drug discovery and toxicology to assess the cytotoxic

effects of chemical compounds.[10]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals. The amount of formazan, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[2]



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Caption: Signaling pathway of the MTT reduction in viable cells.

Experimental Protocol: MTT Assay

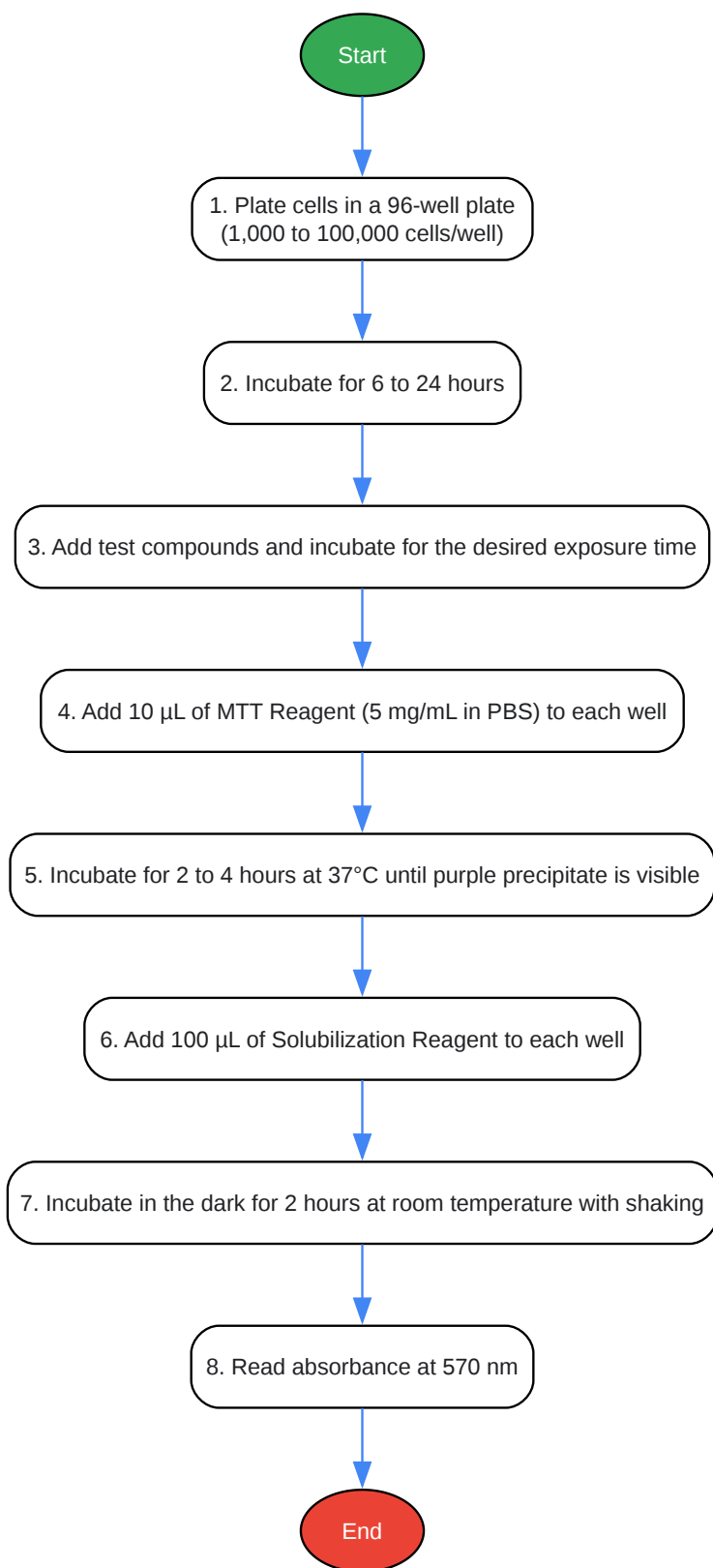
This section provides a detailed methodology for performing the MTT assay for adherent cells.

Materials

- **Thiazolyl Blue (MTT)** powder
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture medium (serum- and phenol red-free for the assay is recommended to reduce background)
- Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl)[11]
[12]
- 96-well microtiter plates

- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow



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Caption: Experimental workflow for the MTT cell viability assay.

Detailed Procedure

- **Cell Plating:** Seed cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well in a final volume of 100 μ L of cell culture medium.^[12] Include control wells containing medium alone to serve as blanks.
- **Incubation:** Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.
- **Treatment:** Add the test compounds at various concentrations to the appropriate wells and incubate for the desired exposure period.
- **MTT Addition:** Following the treatment period, add 10 μ L of a 5 mg/mL MTT solution in sterile PBS to each well.
- **Formazan Formation:** Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, or until a purple precipitate is clearly visible under a microscope.^[12]
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.^{[11][12]}
- **Incubation and Shaking:** Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Alternatively, leave the plate at room temperature in the dark for 2 hours.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.^[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.^[11]
- **Data Analysis:** Subtract the average absorbance of the blank wells from the absorbance of the experimental wells. Cell viability can be expressed as a percentage of the untreated control cells.

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